

Comprehensive Spectroscopic Guide: Pyrazine-2,5-dicarbaldehyde[1][3]

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Compound of Interest

Compound Name: Pyrazine-2,5-dicarbaldehyde

CAS No.: 77666-94-5

Cat. No.: B3154441

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Introduction & Structural Context

Pyrazine-2,5-dicarbaldehyde (CAS: 77666-94-5) is a symmetric, electron-deficient heterocyclic building block used extensively in the synthesis of metal-organic frameworks (MOFs), Schiff base ligands, and pharmaceutical intermediates.[2][3] Its high symmetry (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

or

depending on conformation) results in a simplified spectroscopic signature, making it an excellent standard for calibrating pyrazine-based oxidations.[2]

Structural Logic[1][3]

- **Symmetry:** The molecule possesses a center of inversion.[1] Consequently, the two aldehyde protons are chemically equivalent, as are the two pyrazine ring protons.[1]
- **Electronic Environment:** The pyrazine nitrogens are highly electron-withdrawing, deshielding the ring protons significantly (~9.3 ppm).[2] The aldehyde carbonyls further withdraw density, shifting the formyl protons downfield (>10 ppm).

Synthesis & Impurity Profile

Understanding the synthesis is critical for identifying common spectroscopic impurities.^[1] The compound is typically synthesized via the oxidation of 2,5-dimethylpyrazine.^{[1][4]}

- Precursor: 2,5-Dimethylpyrazine (CAS: 123-32-0).^{[1][2]}
- Oxidant: Selenium dioxide (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">
) or chemical oxidation via acetoxymethyl intermediates.^{[1][2]}
- Common Impurities:
 - Monocarbonyl:^{[1][2]} Pyrazine-2-carbaldehyde.^{[1][2][4]}
 - Over-oxidation:^{[1][2]} Pyrazine-2,5-dicarboxylic acid (broad -OH peaks).^{[1][2]}
 - Solvents: Residual EtOAc or CHCl₃ (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">
from extraction.^[1]

NMR Spectroscopy Data

The following data represents the purified compound in Deuterated Chloroform ().

Table 1: ¹H NMR Data (400 MHz,)

Shift (<code>ngcontent-ng-c2699131324=""</code> <code>"_ngghost-ng-c2339441298=""</code> <code>" class="inline</code> <code>ng-star-</code> <code>inserted"></code> , ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.20	Singlet (s)	2H	-CHO (Aldehyde)	Highly deshielded by anisotropic effect of C=O and electron-deficient ring. [1] [2]
9.31	Singlet (s)	2H	Pyrazine Ring C-H	Ortho to N and C=O; significant downfield shift vs. pyrazine (8.6 ppm). [1] [2]
7.26	Singlet	-	Residual	Solvent Reference Standard. [1] [2]

Table 2: C NMR Data (101 MHz,)

Shift (ppm)	Type	Assignment	Electronic Environment
191.8	Quaternary (C=O)	Aldehyde Carbonyl	Typical aldehyde region; deshielded by ring conjugation.[1][2]
148.7	Quaternary (C-N)	Pyrazine C-2, C-5	Ipsso-carbon bearing the aldehyde group.[1][2]
143.4	Methine (C-H)	Pyrazine C-3, C-6	Aromatic ring carbon; high shift due to adjacent Nitrogen.[1][2]

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Note on Solvent Effects: In highly polar solvents like DMSO-

, the aldehyde proton may shift slightly downfield (approx.[1] 10.25–10.30 ppm) due to hydrogen bonding with the solvent.[1][2]

Infrared (IR) Spectroscopy

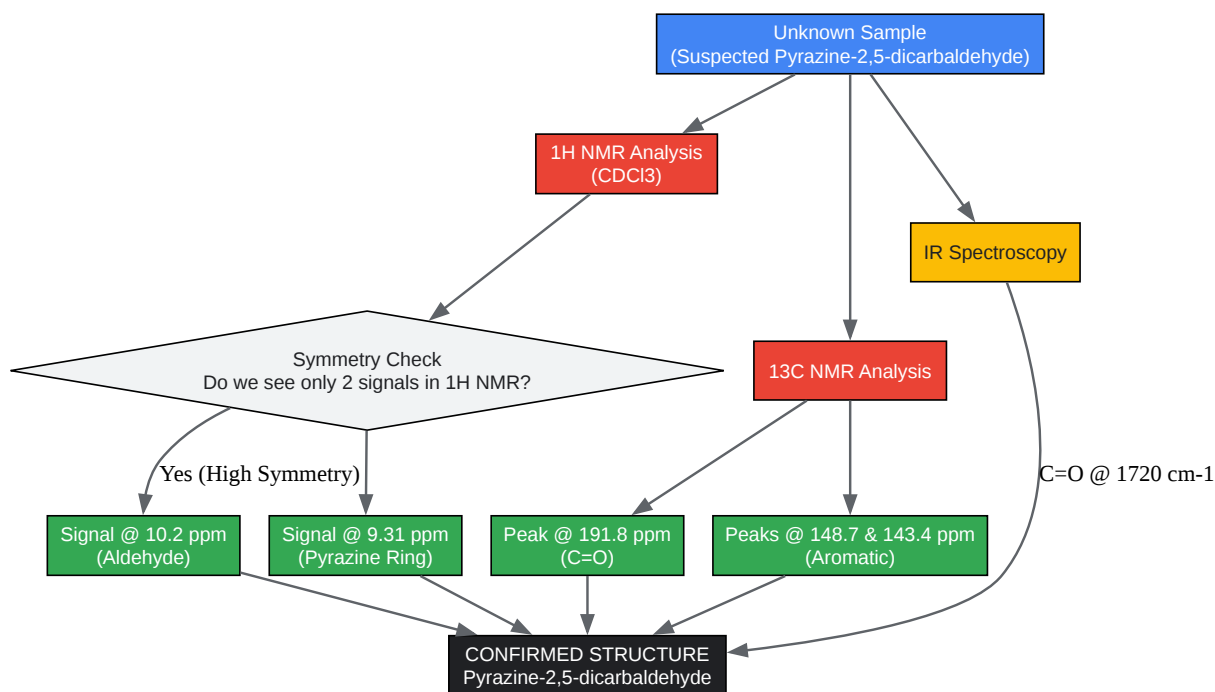
The IR spectrum is dominated by the carbonyl stretch and the heteroaromatic ring modes.[2]

Table 3: Key IR Vibrational Modes (KBr Pellet / Thin Film)

Wavenumber (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">)	Intensity	Assignment	Notes
3050 – 3100	Weak	C-H Stretch (Aromatic)	Typical heteroaromatic C-H tension. [1] [2]
2850 – 2880	Medium	C-H Stretch (Aldehyde)	Often appears as a Fermi doublet with the overtone of C-H bend. [1] [2]
1710 – 1720	Strong	C=O [1] [2] [5] Stretch	Conjugated aldehyde carbonyl. [1] Sharp and intense.
1500 – 1550	Medium	C=N / C=C Stretch	Pyrazine skeletal vibrations.
1150 – 1200	Medium	C-C Stretch	Bond between ring and carbonyl carbon. [1]

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for assigning the structure based on the data provided above.



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Caption: Logical workflow for structural verification using NMR and IR data points.

Experimental Protocol: Sample Preparation

To ensure reproducibility of the shifts listed above, follow this standard preparation protocol.

Methodology: NMR Sample Prep

- Massing: Weigh 5–10 mg of the solid **Pyrazine-2,5-dicarbaldehyde** into a clean vial.
- Solvent Addition: Add 0.6 mL of

(99.8% D, with 0.03% TMS v/v).

- Critical Step: Ensure the solid is fully dissolved.^[1] Pyrazine aldehydes can be sparingly soluble; if the solution is cloudy, filter through a glass wool plug into the NMR tube.^[1]
- Acquisition:
 - Run a standard proton pulse sequence (zg30 or equivalent).^[1]^[2]
 - Set relaxation delay () to at least 1.0 second to ensure integration accuracy of the aldehyde proton.
 - Number of scans (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">): 16 is usually sufficient for H; 256–512 scans for C.^[2]

Methodology: IR Sample Prep (KBr Pellet)

- Grinding: Mix 1–2 mg of sample with 100 mg of dry spectroscopic-grade KBr.
- Pressing: Grind to a fine powder and press at 8–10 tons pressure for 2 minutes to form a transparent pellet.
- Measurement: Record background (blank KBr) before sample. Scan range: 4000–400 .^[1]^[2]

References

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- Specific NMR Assignments: Takahashi, K., et al. "Synthesis and Biological Evaluation of New Curcumin Analogs Inhibiting Osteoclastogenesis." [1] *Heterocycles*, vol. 100, no. 8, 2020, pp. 1234. [1] [2]
- General Spectral Data Source: National Institute of Standards and Technology (NIST). [1][2] "Pyrazine, 2,5-dimethyl- (Precursor Data)." NIST Chemistry WebBook. [1] [2]

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